Z-Tyr-Val-Ala-Asp-chloromethylketone

Description

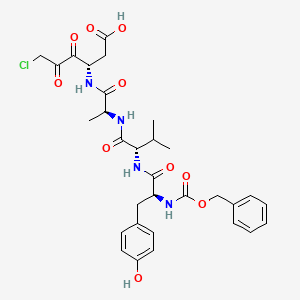

Z-Tyr-Val-Ala-Asp-chloromethylketone (Z-YVAD-CMK), a tetrapeptide chloromethylketone inhibitor, is a selective and irreversible caspase-1 (interleukin-1β converting enzyme, ICE) inhibitor . Its molecular formula is C30H37ClN4O9, with a molecular weight of 633.09 g/mol . Structurally, it features a benzyloxycarbonyl (Z) group at the N-terminus and a chloromethylketone (CMK) moiety at the C-terminus, which covalently binds to the active site of caspase-1, blocking its proteolytic activity . This compound is soluble in organic solvents or aqueous solutions and is typically stored at -20°C to maintain stability .

Z-YVAD-CMK is widely used in biochemical research to study caspase-1-dependent processes, such as interleukin-18 (IL-18) maturation in macrophages and ischemic neuronal damage . Its specificity for caspase-1 over other caspases (e.g., caspase-3) makes it a critical tool for dissecting inflammatory and apoptotic pathways .

Structure

2D Structure

Properties

CAS No. |

402474-85-5 |

|---|---|

Molecular Formula |

C31H37ClN4O10 |

Molecular Weight |

661.1 g/mol |

IUPAC Name |

(3S)-6-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |

InChI |

InChI=1S/C31H37ClN4O10/c1-17(2)26(30(44)33-18(3)28(42)34-22(14-25(39)40)27(41)24(38)15-32)36-29(43)23(13-19-9-11-21(37)12-10-19)35-31(45)46-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,37H,13-16H2,1-3H3,(H,33,44)(H,34,42)(H,35,45)(H,36,43)(H,39,40)/t18-,22-,23-,26-/m0/s1 |

InChI Key |

QISCXLGJBNRQBB-NPZLAWLJSA-N |

SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

sequence |

YVAD |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotection

Z-YVAD-cmk has demonstrated protective effects in models of cerebral ischemia. In studies involving rodent models, the compound provided long-lasting neuroprotection by inhibiting caspase-1 activity, thus reducing neuronal death during ischemic events. The compound's efficacy was highlighted in experiments where it significantly mitigated damage in models of stroke and other neurodegenerative conditions .

Inflammation

The compound has been utilized to explore its effects on inflammatory responses. By inhibiting caspase-1, Z-YVAD-cmk can reduce the maturation of pro-inflammatory cytokines such as IL-18, which is critical in various inflammatory diseases . Its application has been shown to alleviate symptoms in models of rheumatoid arthritis and sepsis, showcasing its potential as an anti-inflammatory agent .

Cancer Research

In cancer studies, Z-YVAD-cmk has been employed to investigate the role of caspases in tumor growth and response to therapies. It has been used in xenograft models to assess how inhibiting caspase activity influences tumor progression and the efficacy of chemotherapeutic agents . This research is crucial for developing strategies that enhance cancer treatment outcomes by managing apoptotic pathways.

Case Studies

Cryopreservation

Recent studies have suggested that Z-YVAD-cmk may enhance cryotolerance in bovine embryos during in vitro embryo production (IVEP) by preventing aberrant apoptosis. This application could improve success rates in livestock breeding programs .

Transplantation Medicine

The compound has been investigated for its potential role in reducing inflammatory injury during hematopoietic stem cell transplantation (HSCT). By inhibiting caspase activity, it may help protect against tissue damage associated with transplant procedures .

Comparison with Similar Compounds

Below is a detailed comparison of Z-YVAD-CMK with structurally or functionally related caspase inhibitors, supported by biochemical data and research findings:

Structural and Functional Comparison

A. Caspase-1 Inhibition and IL-18 Maturation

- Z-YVAD-CMK : Blocks caspase-1-dependent IL-18 maturation in macrophages, as demonstrated by its suppression of nigericin-induced IL-18 release (Figure 1b in ).

- Z-VAD-FMK : A pan-caspase inhibitor that reduces ICE-like cleavage products and IL-1β levels in ischemic brain tissue but lacks selectivity for caspase-1 .

B. Neuroprotection in Ischemic Injury

- Z-YVAD-CMK and Acetyl-YVAD-CMK : Both reduce brain swelling and neuronal damage in middle cerebral artery occlusion models, confirming caspase-1's role in ischemic injury .

- Z-VAD-FMK : Provides broad neuroprotection against excitotoxicity (e.g., AMPA-induced damage) but is less effective against NMDA-mediated injury .

C. Specificity and Limitations

- Z-YVAD-CMK shows minimal cross-reactivity with caspase-3 or cathepsin B, unlike Z-VAD-FMK, which inhibits multiple caspases .

Key Research Findings

Preparation Methods

Linear vs. Convergent Synthesis

Initial attempts using a linear synthetic approach, where the chloromethylketone functionality is introduced early and carried through peptide coupling, often resulted in low yields and impure products due to instability of intermediates. This approach was found to cause side reactions including epimerization and cyclization, reducing the overall purity and biological activity of the final compound.

Detailed Preparation Steps

The preparation can be summarized in the following key stages:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Peptide chain assembly | Standard solid-phase or solution-phase peptide synthesis using protected amino acids (Z-Tyr, Val, Ala, Asp with side-chain protection) | Protected tetrapeptide precursor |

| 2 | Deprotection of N-terminus (Z group) | Hydrogenation or acid treatment | Free amine at N-terminus |

| 3 | Selective deprotection of side chains | Acidic or enzymatic conditions | Free carboxyl and amino groups ready for modification |

| 4 | Introduction of chloromethylketone group | Reaction with chloromethyl ketone reagents or via oxidation of hydroxyl precursors (e.g., Dess-Martin periodinane oxidation) | Formation of the reactive chloromethylketone moiety at aspartyl residue |

| 5 | Final purification | Chromatography (HPLC) | >95% pure this compound |

Research Findings and Chemical Insights

- Instability of Aspartyl Unit: The aspartyl acyl chloromethylketone is prone to side reactions such as epimerization and γ-lactone formation, which compromise the synthesis when introduced too early.

- Late-Stage Functionalization: Introducing the chloromethylketone group after peptide assembly avoids these issues and leads to higher purity and yield.

- Oxidation Methods: Mild oxidation agents like Dess-Martin periodinane are effective for converting secondary alcohol precursors to the ketone, enabling chloromethylketone formation without damaging the peptide backbone.

- Purity and Activity: The final compound prepared by this method shows high purity (>95%) and retains biological activity as a potent protease inhibitor.

Comparative Data Table of Preparation Approaches

| Parameter | Linear Synthesis Approach | Late-Stage Chloromethylketone Introduction |

|---|---|---|

| Yield | Moderate to low | High (>85%) |

| Purity | Variable, often <90% | Consistently >95% |

| Epimerization Risk | High | Low |

| Side Reactions (Cyclization) | Frequent | Minimal |

| Overall Synthetic Complexity | Moderate to high | Moderate |

| Suitability for Scale-Up | Limited | Suitable |

Preparation Example from Literature

A representative synthesis reported involves:

- Starting from protected amino acids, assembling the peptide chain via standard peptide coupling methods.

- Using Montmorillonite K10 in aqueous ethanol for selective deprotection steps without removing t-butyl protecting groups.

- Esterification of primary hydroxyl groups with aromatic acid chlorides.

- Oxidation with Dess-Martin periodinane to form the ketone.

- Final cleavage of protecting groups with trifluoroacetic acid (TFA) containing catalytic water to yield the target compound.

Q & A

Basic Questions

Q. How should Z-Tyr-Val-Ala-Asp-chloromethylketone be stored to ensure stability in laboratory settings?

- The compound must be stored at -20°C in a light-protected container to prevent degradation. For short-term use (up to 2 weeks), it can be stored at room temperature. Solubility in organic solvents (e.g., DMSO) or aqueous buffers should be verified prior to experimental use, as improper storage or reconstitution can compromise activity .

Q. What methods are recommended to verify the purity of this compound before experimental use?

- Analytical techniques such as reverse-phase HPLC or mass spectrometry are critical for confirming purity (≥95%). Batch-specific certificates of analysis should accompany commercial samples, but independent validation is advised to rule out contaminants that may interfere with protease inhibition assays .

Q. How can researchers determine the optimal solvent for reconstituting this compound in cell-based assays?

- Preliminary solubility tests in DMSO (commonly used for stock solutions) or phosphate-buffered saline (PBS) should be conducted. Ensure the final solvent concentration in cell cultures does not exceed 0.1% (v/v) to avoid cytotoxicity. Solubility data from suppliers should be cross-checked with experimental conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound in neuroprotection studies?

- In vivo models of ischemic injury (e.g., middle cerebral artery occlusion in rodents) require intracerebroventricular or systemic administration to assess blood-brain barrier penetration. Key endpoints include measuring ICE-like protease activity , IL-1β levels , and behavioral deficits post-treatment. Dose-response studies should account for the compound’s short half-life and potential off-target effects on related caspases .

Q. How can conflicting data on this compound’s efficacy against different caspases be resolved?

- Contradictory IC50 values may arise from variations in assay conditions (e.g., pH, substrate concentration). Researchers should:

- Standardize enzymatic assays using recombinant caspases (e.g., caspase-1 vs. caspase-3).

- Include control inhibitors (e.g., Z-DEVD-CMK for caspase-3) to validate specificity.

- Cross-reference kinetic parameters (Km, Vmax) from peer-reviewed studies to contextualize potency .

Q. What methodologies are effective for comparing this compound with broader-spectrum caspase inhibitors like z-VAD.FMK?

- Comparative dose-response analyses in both in vitro (e.g., LPS-primed macrophages for caspase-1) and in vivo models (e.g., excitotoxic brain injury) are essential. Assess parameters such as:

- Reduction in brain swelling and inflammatory cytokines.

- Functional recovery metrics (e.g., rotarod performance).

- Histological evidence of apoptotic cell death suppression.

- Note that this compound may show superior specificity for caspase-1 but weaker activity against caspase-3 compared to z-VAD.FMK .

Q. How can pharmacokinetic challenges be addressed when administering this compound in animal models?

- Due to its chloromethylketone moiety , the compound may exhibit rapid clearance. Strategies include:

- Using osmotic pumps for sustained delivery.

- Co-administering with pharmacokinetic enhancers (e.g., cytochrome P450 inhibitors).

- Monitoring plasma and tissue concentrations via LC-MS/MS to correlate exposure with efficacy .

Data Contradiction and Synthesis

Q. How should researchers reconcile discrepancies in reported neuroprotective doses of this compound across studies?

- Variations in dosing (e.g., 1–10 mg/kg in rodents) often reflect differences in:

- Model severity (transient vs. permanent ischemia).

- Administration routes (intravenous vs. intracerebroventricular).

- Endpoint sensitivity (behavioral vs. biochemical markers).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.